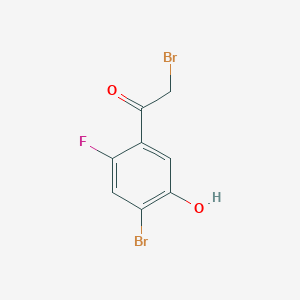
3-(tert-Butyl)-N-cyclobutylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-N-cyclobutylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound features a tert-butyl group attached to the third carbon of the aniline ring and a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-N-cyclobutylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the cyclization of a suitable precursor, such as N-(tert-butyl)aniline, with a cyclobutyl halide under similar conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can further enhance the reaction rate and selectivity. The process typically involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-N-cyclobutylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced aniline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, typically at positions ortho or para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, room temperature or elevated temperatures.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Nitroanilines, halogenated anilines.
Scientific Research Applications
3-(tert-Butyl)-N-cyclobutylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-N-cyclobutylaniline involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tert-butyl and cyclobutyl groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutylaniline: Lacks the tert-butyl group, resulting in different reactivity and properties.
tert-Butylbenzene: Lacks the amino group, leading to different chemical behavior.
Uniqueness
3-(tert-Butyl)-N-cyclobutylaniline is unique due to the presence of both tert-butyl and cyclobutyl groups, which impart distinct steric and electronic effects
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-tert-butyl-N-cyclobutylaniline |
InChI |
InChI=1S/C14H21N/c1-14(2,3)11-6-4-9-13(10-11)15-12-7-5-8-12/h4,6,9-10,12,15H,5,7-8H2,1-3H3 |
InChI Key |
QFAZSXFFPRFXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
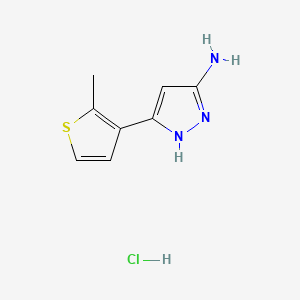
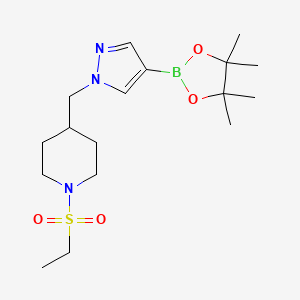
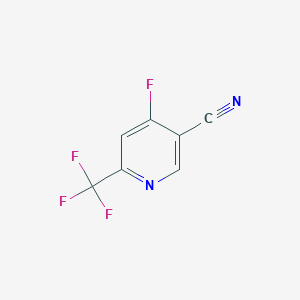
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
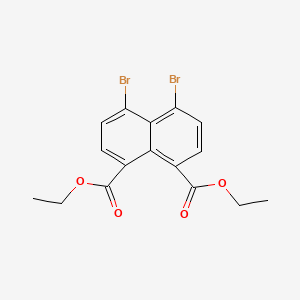



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
